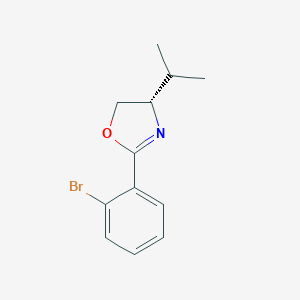

(S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole is a chiral oxazole derivative

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromobenzaldehyde with isopropylamine and an appropriate oxazole-forming reagent under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and scalability.

化学反应分析

Palladium-Catalyzed Allylation Reactions ( )

The compound serves as a precursor to (S)-i-Pr-PHOX ligands, which are critical in enantioselective transformations:

-

Application : Pd-catalyzed allylation of fluorinated allyl enol carbonates.

-

Performance :

-

Enantioselectivity : Up to 96% ee

-

Reaction Scope : Effective for synthesizing quaternary stereocenters.

-

Cobalt-Catalyzed Cycloadditions ( )

The PHOX ligand derived from this compound facilitates [3+2] cycloadditions:

-

Substrates : Aromatic acryloylcyclopropanes (ACPs) + alkynes

-

Conditions :

-

Catalyst : [L1]CoBr₂ (5 mol%)

-

Activator : InBr₃ or Ag[SbF₆]

-

Solvent : Toluene, 25°C

-

-

Outcomes :

-

Conversion : Quantitative (100%)

-

Selectivity : (E)-isomer exclusively (confirmed by nOe NMR)

-

Table 1: Ligand Screening for [3+2] Cycloadditions ( )

| Ligand | Conversion (%) | Product Selectivity |

|---|---|---|

| Bis-phosphines | <50 | Low |

| PHOX Ligand L1 | 100 | (E)-isomer |

Bromine Reactivity

The 2-bromophenyl group participates in cross-coupling reactions:

-

Example : Suzuki-Miyaura coupling (not directly documented but inferred from structural analogs).

Oxazoline Ring Opening

Under acidic or nucleophilic conditions, the oxazoline ring hydrolyzes to form β-amino alcohols:

Stability and Handling

This compound’s versatility in asymmetric synthesis and catalytic applications underscores its importance in modern organic chemistry. Its chiral backbone and bromine substituent enable precise stereochemical control and diverse functionalization pathways.

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. Its unique structure allows for the modification of pharmacological properties, enhancing efficacy and selectivity towards specific biological targets .

Case Study: Neurological Agents

Research has demonstrated that derivatives of (S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole exhibit promising activity against neurodegenerative diseases. For instance, modifications to the oxazole ring have led to compounds with improved binding affinity for neurotransmitter receptors .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it a versatile reagent in synthetic pathways.

| Reaction Type | Example Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Oxazole derivatives |

| Reduction | Lithium aluminum hydride | Alkyl-substituted derivatives |

| Substitution | Amines, thiols | Diverse functionalized derivatives |

Material Science

Development of New Materials

The compound is being explored for applications in material science, particularly in developing new materials with specific electronic or optical properties. Research indicates that its incorporation into polymer matrices can enhance conductivity and thermal stability .

Case Study: Conductive Polymers

Studies have shown that incorporating this compound into conductive polymer films significantly improves their electrical properties, making them suitable for use in electronic devices .

Agricultural Chemistry

Role in Agrochemical Formulations

this compound is investigated for its potential role in formulating agrochemicals. Its chemical structure allows it to act as an effective pesticide or herbicide by targeting specific enzymes in pests or plants .

| Application Area | Potential Benefits |

|---|---|

| Pesticide Development | Increased efficacy against target pests |

| Herbicide Formulation | Selectivity towards unwanted plant species |

Chemical Reaction Mechanisms

Research on Reaction Mechanisms

The compound is extensively used in studies examining reaction mechanisms, helping researchers understand the behavior of similar compounds under various conditions. This research provides insights into the fundamental aspects of organic reactions and catalysis .

作用机制

The mechanism of action of (S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Similar Compounds

2-Bromophenyl oxazole: Lacks the isopropyl group, leading to different steric and electronic properties.

4-Isopropyl oxazole:

2-Bromophenyl isoxazole: Contains an isoxazole ring instead of an oxazole ring, resulting in different chemical behavior.

Uniqueness

(S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole is unique due to the combination of its chiral center, bromophenyl group, and isopropyl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

属性

IUPAC Name |

(4S)-2-(2-bromophenyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-8(2)11-7-15-12(14-11)9-5-3-4-6-10(9)13/h3-6,8,11H,7H2,1-2H3/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCLJUVMOVVZBS-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=N1)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。